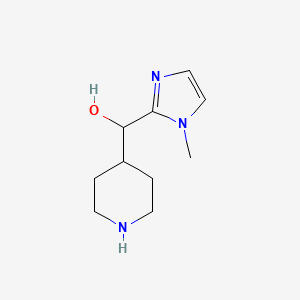

(1-methyl-1H-imidazol-2-yl)(piperidin-4-yl)methanol

Description

Properties

IUPAC Name |

(1-methylimidazol-2-yl)-piperidin-4-ylmethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O/c1-13-7-6-12-10(13)9(14)8-2-4-11-5-3-8/h6-9,11,14H,2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJMLIKMTFQKDFH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1C(C2CCNCC2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

912761-33-2 |

Source

|

| Record name | (1-methyl-1H-imidazol-2-yl)(piperidin-4-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of (1-methyl-1H-imidazol-2-yl)(piperidin-4-yl)methanol

Executive Summary

This technical guide provides an in-depth methodology for the synthesis, purification, and comprehensive characterization of the novel heterocyclic compound, (1-methyl-1H-imidazol-2-yl)(piperidin-4-yl)methanol. This molecule incorporates two privileged scaffolds in medicinal chemistry: the 1-methyl-imidazole moiety and the piperidine ring. The presence of these structures suggests significant potential for this compound as a building block in the development of new therapeutic agents.[1][2] This document is intended for researchers, medicinal chemists, and drug development professionals, offering a robust framework for obtaining and validating this compound with high purity and structural integrity. The guide details a proposed synthetic pathway and outlines a multi-technique analytical workflow, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy, to ensure unambiguous structural elucidation.

Introduction and Scientific Rationale

The confluence of imidazole and piperidine rings in a single molecular architecture represents a compelling strategy in modern drug discovery. The imidazole ring is a fundamental component of biologically crucial molecules like the amino acid histidine and the purine bases of DNA.[1] Its derivatives are known to exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][3] Similarly, the piperidine scaffold is a ubiquitous feature in many FDA-approved drugs, valued for its ability to confer favorable pharmacokinetic properties such as improved solubility and bioavailability, and to serve as a versatile anchor for interacting with biological targets.[2][4]

The target molecule, (1-methyl-1H-imidazol-2-yl)(piperidin-4-yl)methanol, combines these two pharmacophores, linked by a chiral carbinol center, making it a highly attractive scaffold for library synthesis and lead optimization campaigns. The definitive characterization of this molecule is therefore a critical first step, ensuring that any subsequent biological or medicinal chemistry studies are based on a compound of verified identity and purity. This guide provides the necessary experimental logic and detailed protocols to achieve this benchmark.

Proposed Synthesis and Purification

A robust synthetic strategy is paramount for accessing the target compound. The proposed pathway leverages a well-established organometallic approach followed by a standard reduction. The key steps involve the lithiation of 1-methylimidazole to generate a nucleophile, its subsequent addition to a protected piperidine-based aldehyde, and a final deprotection step.

Synthetic Pathway Overview

The synthesis is designed as a two-step process starting from commercially available materials. The piperidine nitrogen is protected with a tert-butyloxycarbonyl (Boc) group to prevent side reactions and is removed under acidic conditions in the final step.

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Synthesis

Materials: 1-methylimidazole, n-Butyllithium (n-BuLi) in hexanes, N-Boc-4-formylpiperidine, anhydrous Tetrahydrofuran (THF), 4M HCl in 1,4-dioxane, Diethyl ether, Saturated aq. Sodium Bicarbonate (NaHCO₃), Brine, anhydrous Magnesium Sulfate (MgSO₄).

Step 1: Synthesis of tert-butyl 4-((hydroxy)(1-methyl-1H-imidazol-2-yl)methyl)piperidine-1-carboxylate

-

To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add 1-methylimidazole (1.0 eq) and anhydrous THF (approx. 0.2 M solution).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add n-BuLi (1.05 eq) dropwise via syringe over 15 minutes. Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of the lithiated intermediate.

-

In a separate flask, dissolve N-Boc-4-formylpiperidine (1.1 eq) in anhydrous THF and add this solution dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to stir at -78 °C for 2 hours, then warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Boc-protected product.

Step 2: Synthesis of (1-methyl-1H-imidazol-2-yl)(piperidin-4-yl)methanol (Final Product)

-

Dissolve the crude product from Step 1 in a minimal amount of methanol.

-

Add 4M HCl in 1,4-dioxane (5.0 eq) and stir the mixture at room temperature for 4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure.

-

Re-dissolve the residue in water and basify to pH ~10 with 2M NaOH.

-

Extract the aqueous layer with dichloromethane (4 x 50 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude final product.

Purification Protocol

The crude product should be purified using automated flash column chromatography to ensure high purity suitable for analytical characterization and further use.

System: Automated Flash Chromatography System Stationary Phase: Silica Gel (230-400 mesh) Mobile Phase: A gradient of Dichloromethane (DCM) and Methanol (MeOH), with 1% Ammonium Hydroxide (NH₄OH) added to the MeOH to prevent peak tailing. A typical gradient would be 0% to 10% MeOH over 20 column volumes. Detection: UV at 254 nm. Post-Purification: Combine fractions containing the pure product (as determined by TLC or LC-MS), and evaporate the solvent under reduced pressure to yield the final product, likely as a white to off-white solid or a viscous oil.[5]

Comprehensive Spectroscopic Characterization

A multi-faceted analytical approach is essential for the unambiguous confirmation of the molecular structure. The workflow below ensures that orthogonal data is collected to validate the identity and purity of the synthesized compound.

Caption: Orthogonal workflow for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.

Protocol:

-

Accurately weigh approximately 5-10 mg of the purified compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H, ¹³C, and DEPT-135 spectra on a 400 MHz or higher field NMR spectrometer.[6]

Expected ¹H NMR Data (400 MHz, CDCl₃): The following table outlines the predicted signals.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.05 | d, J ≈ 1.5 Hz | 1H | Imidazole C5-H | Aromatic proton on the imidazole ring.[7] |

| ~ 6.85 | d, J ≈ 1.5 Hz | 1H | Imidazole C4-H | Aromatic proton on the imidazole ring.[7] |

| ~ 4.60 | d, J ≈ 7.0 Hz | 1H | -CH (OH)- | Methine proton adjacent to the hydroxyl and piperidine ring. |

| ~ 3.70 | s | 3H | N-CH₃ | Singlet for the methyl group on the imidazole nitrogen.[7] |

| ~ 3.10 | br d, J ≈ 12 Hz | 2H | Piperidine C2,6-H (axial) | Protons on the carbons alpha to the piperidine nitrogen. |

| ~ 2.65 | br t, J ≈ 12 Hz | 2H | Piperidine C2,6-H (equatorial) | Protons on the carbons alpha to the piperidine nitrogen. |

| ~ 2.50 | br s | 2H | -OH , -NH | Exchangeable protons; may be broad or not observed. |

| ~ 1.90-1.70 | m | 3H | Piperidine C3,5-H (axial), C4-H | Complex multiplet for remaining piperidine protons. |

| ~ 1.40-1.20 | m | 2H | Piperidine C3,5-H (equatorial) | Complex multiplet for remaining piperidine protons. |

Expected ¹³C NMR Data (101 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 148.0 | Imidazole C 2 | Carbon bearing the methanol-piperidine substituent. |

| ~ 127.5 | Imidazole C 5 | Imidazole ring carbon.[7] |

| ~ 121.0 | Imidazole C 4 | Imidazole ring carbon.[7] |

| ~ 70.0 | -C H(OH)- | Carbinol carbon, confirmed as CH by DEPT-135. |

| ~ 46.0 | Piperidine C 2,6 | Carbons alpha to the piperidine nitrogen. |

| ~ 42.0 | Piperidine C 4 | Carbon of the piperidine ring attached to the carbinol. |

| ~ 34.5 | N-C H₃ | Methyl group carbon on the imidazole ring.[7] |

| ~ 29.0 | Piperidine C 3,5 | Carbons beta to the piperidine nitrogen. |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) provides the exact molecular weight, confirming the elemental composition.

Protocol:

-

Prepare a dilute solution of the compound (~0.1 mg/mL) in methanol or acetonitrile.

-

Introduce the sample into an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) mass analyzer.

-

Acquire the spectrum in positive ion mode.

Expected Data:

| Parameter | Expected Value |

| Molecular Formula | C₁₀H₁₇N₃O |

| Exact Mass | 195.1372 |

| [M+H]⁺ (Observed) | 196.1444 |

Plausible Fragmentation Patterns: Tandem MS (MS/MS) would reveal characteristic fragments that further validate the structure.

| m/z | Fragment Identity |

| 178.1182 | [M+H - H₂O]⁺ |

| 97.0811 | [C₅H₉N₂]⁺ (1-methyl-imidazolyl-methylidene) |

| 83.0862 | [C₅H₁₁N]⁺ (Piperidine ring fragment) |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule.

Protocol:

-

Place a small amount of the purified solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FTIR spectrometer.

-

Acquire the spectrum from 4000 to 400 cm⁻¹.

Expected Characteristic Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3200 (broad) | O-H stretch | Alcohol |

| 3250 - 3100 (broad) | N-H stretch | Secondary Amine (Piperidine) |

| 3120 - 3100 | C-H stretch | Imidazole C-H |

| 2950 - 2850 | C-H stretch | Aliphatic (Piperidine, Methyl) |

| ~ 1600 & ~1520 | C=N, C=C stretch | Imidazole Ring |

| 1480 - 1440 | C-H bend | Aliphatic |

| 1150 - 1050 | C-O stretch | Secondary Alcohol |

Physicochemical Properties

Following successful synthesis and purification, basic physicochemical properties should be determined.

-

Physical State: Expected to be a white to off-white solid or a high-boiling viscous oil at room temperature.

-

Melting Point: To be determined using a standard melting point apparatus. A sharp melting range would be indicative of high purity.[8]

-

Solubility: To be determined qualitatively in a range of solvents (e.g., water, methanol, dichloromethane, hexanes) to aid in future formulation or reaction setup.

Conclusion

The comprehensive characterization of (1-methyl-1H-imidazol-2-yl)(piperidin-4-yl)methanol requires a synergistic application of synthesis, purification, and spectroscopic analysis. The protocols and expected data outlined in this guide provide a rigorous framework for researchers to follow. The convergence of predicted and experimental data across NMR, MS, and FTIR techniques will provide unambiguous confirmation of the molecular structure and a high degree of confidence in the material's purity, thereby establishing a solid foundation for its application in drug discovery and medicinal chemistry research.

References

- Google Patents. (n.d.). Synthesis method of 1-methyl-4-(4-piperidinyl) piperazine hydrochloride.

- World Scientific News. (2025). Synthesis and Characterization of 6-(4-(1H-benzo[d]imidazol-2-yl)piperidine-1-yl) derivatives. World Scientific News, 205, 70-75.

- MDPI. (2023). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. Molbank, 2023(3), M1666.

- ResearchGate. (2025). Synthesis and pharmacological evaluation of novel 1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one derivatives as potential antimicrobial agents.

-

National Institutes of Health. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Retrieved January 20, 2026, from [Link]

- Digital CSIC. (2025). 1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new mu. Biomedicine & Pharmacotherapy, 192, 118603.

- International Journal of Research in Pharmacy and Chemistry. (n.d.). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. IJRPC.

-

PubChem. (n.d.). 1-[(1H-Imidazol-2-yl)methyl]piperidine. Retrieved January 20, 2026, from [Link]

-

ResearchGate. (n.d.). The superimposed FTIR spectra of the free ligand N-methylimidazole.... Retrieved January 20, 2026, from [Link]

- ResearchGate. (2022).

-

MDPI. (n.d.). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Retrieved January 20, 2026, from [Link]

- The Royal Society of Chemistry. (2009).

-

J&K Scientific. (n.d.). (1-Methyl-1H-imidazol-2-yl)(piperidin-4-yl)methanol | 912761-33-2. Retrieved January 20, 2026, from [Link]

- Longdom Publishing. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. Journal of Chemistry: An Indian Journal.

-

PubMed. (n.d.). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. Retrieved January 20, 2026, from [Link]

- ResearchGate. (2025). Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines.

- The Royal Society of Chemistry. (n.d.). c7dt02584j1.pdf.

-

PubChem. (n.d.). (1-methyl-1H-imidazol-5-yl)methanol. Retrieved January 20, 2026, from [Link]

- The Royal Society of Chemistry. (n.d.).

- The Royal Society of Chemistry. (n.d.).

- Pharmacia. (2024). View of The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl).

- ResearchGate. (2025). 1-Benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole.

-

PubMed Central. (n.d.). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Retrieved January 20, 2026, from [Link]

Sources

- 1. longdom.org [longdom.org]

- 2. Buy 3-((1H-Imidazol-4-yl)methyl)piperidine (EVT-3416253) | 710278-27-6 [evitachem.com]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. 1-Methylimidazole(616-47-7) 13C NMR [m.chemicalbook.com]

- 8. worldscientificnews.com [worldscientificnews.com]

An In-depth Technical Guide to the Chemical Properties of (1-methyl-1H-imidazol-2-yl)(piperidin-4-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1-methyl-1H-imidazol-2-yl)(piperidin-4-yl)methanol is a heterocyclic compound featuring a 1-methylimidazole moiety linked to a piperidine ring via a methanol bridge. This unique structural arrangement holds significant potential for interaction with various biological targets, positioning it as a molecule of interest in medicinal chemistry and drug discovery. The presence of both a hydrogen bond donor (hydroxyl group) and acceptor (imidazole and piperidine nitrogens), along with a rotatable bond, endows this molecule with the conformational flexibility and chemical characteristics necessary for binding to diverse receptor sites. This guide provides a comprehensive overview of its chemical properties, including a plausible synthetic pathway, predicted physicochemical characteristics, expected spectroscopic data, and a discussion of its potential pharmacological relevance.

Introduction

The imidazole nucleus is a cornerstone in medicinal chemistry, present in numerous endogenous molecules and synthetic drugs. Its ability to act as a proton donor or acceptor at physiological pH makes it a versatile pharmacophore. Similarly, the piperidine ring is a prevalent scaffold in many centrally active pharmaceuticals, contributing to their solubility and ability to cross the blood-brain barrier. The combination of these two heterocyclic systems in (1-methyl-1H-imidazol-2-yl)(piperidin-4-yl)methanol creates a novel chemical entity with potential for multifaceted biological activity. This document serves as a detailed technical resource for researchers, providing foundational knowledge to facilitate further investigation and application of this compound.

Synthesis and Characterization

Proposed Synthetic Pathway

A two-step synthesis is envisioned, commencing with the preparation of an N-protected intermediate, followed by deprotection to yield the final product. The use of a tert-butyloxycarbonyl (Boc) protecting group is recommended due to its stability and ease of removal under acidic conditions.

Figure 1: Proposed two-step synthesis of (1-methyl-1H-imidazol-2-yl)(piperidin-4-yl)methanol.

Step 1: Synthesis of (1-methyl-1H-imidazol-2-yl)(N-Boc-piperidin-4-yl)methanol

This step involves the deprotonation of 1-methylimidazole at the C2 position using a strong base, typically n-butyllithium (n-BuLi), at low temperatures (-78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF) to form the highly reactive 1-methyl-2-lithioimidazole intermediate. This nucleophile is then reacted in situ with N-Boc-piperidine-4-carboxaldehyde. The electrophilic aldehyde carbon is attacked by the lithiated imidazole, and subsequent aqueous workup protonates the resulting alkoxide to yield the N-Boc protected alcohol.

Experimental Protocol:

-

To a solution of 1-methylimidazole (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) at -78 °C, add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise.

-

Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the lithiated intermediate.

-

Add a solution of N-Boc-piperidine-4-carboxaldehyde (1.0 eq) in anhydrous THF dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to stir at -78 °C for 2-3 hours, then slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-Boc protected product.

Step 2: Deprotection to Yield (1-methyl-1H-imidazol-2-yl)(piperidin-4-yl)methanol

The final step is the removal of the Boc protecting group from the piperidine nitrogen. This is typically achieved under acidic conditions. Trifluoroacetic acid (TFA) in dichloromethane (DCM) or a solution of hydrochloric acid (HCl) in dioxane are commonly used for this transformation.

Experimental Protocol:

-

Dissolve the N-Boc protected intermediate (1.0 eq) in a suitable solvent such as dichloromethane or dioxane.

-

Add an excess of the deprotecting agent (e.g., 4M HCl in dioxane or 20-50% TFA in DCM) at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent and excess acid under reduced pressure.

-

If the hydrochloride salt is desired and precipitates, it can be collected by filtration. Otherwise, the residue can be neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent to yield the free base.

-

Further purification, if necessary, can be achieved by recrystallization or column chromatography.

Physicochemical Properties

While experimental data for this specific molecule is scarce, its physicochemical properties can be predicted based on its structure and data from analogous compounds.

| Property | Predicted Value |

| Molecular Formula | C₁₀H₁₇N₃O |

| Molecular Weight | 195.26 g/mol |

| Appearance | Likely a white to off-white solid |

| Melting Point | Expected to be in the range of 100-150 °C |

| Boiling Point | > 300 °C (decomposes) |

| Solubility | Soluble in water and polar organic solvents (methanol, ethanol) |

| pKa | Two pKa values are expected: one for the piperidine nitrogen (around 9-10) and one for the imidazole ring (around 6-7) |

| LogP | Predicted to be low, indicating good aqueous solubility |

Spectroscopic Data (Predicted)

The structural elucidation of (1-methyl-1H-imidazol-2-yl)(piperidin-4-yl)methanol would rely on a combination of spectroscopic techniques. The following are the expected spectral characteristics.

¹H NMR Spectroscopy

-

Imidazole Protons: Two singlets or doublets in the aromatic region (δ 6.5-7.5 ppm), corresponding to the two protons on the imidazole ring.

-

Piperidine Protons: A complex series of multiplets in the aliphatic region (δ 1.5-3.5 ppm) due to the protons on the piperidine ring. The protons adjacent to the nitrogen will be deshielded and appear further downfield.

-

Methine Proton: A doublet or triplet (δ 4.5-5.5 ppm) for the proton on the carbon bearing the hydroxyl group and attached to both rings.

-

Hydroxyl Proton: A broad singlet, the chemical shift of which will be dependent on concentration and solvent.

-

N-Methyl Protons: A singlet around δ 3.5-4.0 ppm corresponding to the three protons of the methyl group on the imidazole nitrogen.

¹³C NMR Spectroscopy

-

Imidazole Carbons: Three signals in the aromatic region (δ 120-150 ppm). The C2 carbon, attached to the methanol bridge, will be the most downfield.

-

Piperidine Carbons: Several signals in the aliphatic region (δ 20-60 ppm). The carbons adjacent to the nitrogen will be the most downfield.

-

Methine Carbon: A signal around δ 60-75 ppm for the carbon of the methanol bridge.

-

N-Methyl Carbon: A signal around δ 30-40 ppm for the methyl group carbon.

Infrared (IR) Spectroscopy

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the hydroxyl group.

-

N-H Stretch: A medium to weak band around 3100-3500 cm⁻¹ for the N-H of the piperidine (if not protonated).

-

C-H Stretch: Absorption bands in the 2800-3000 cm⁻¹ region for the aliphatic C-H bonds and above 3000 cm⁻¹ for the aromatic C-H bonds of the imidazole ring.

-

C=N and C=C Stretch: Absorptions in the 1450-1650 cm⁻¹ region corresponding to the stretching vibrations of the imidazole ring.

-

C-O Stretch: A strong band in the 1000-1200 cm⁻¹ region due to the C-O bond of the alcohol.

Mass Spectrometry

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z 195.

-

Fragmentation Pattern: Common fragmentation pathways would include the loss of a water molecule (M-18), and cleavage of the bond between the methanol carbon and the piperidine ring, leading to fragments corresponding to the 1-methyl-1H-imidazol-2-yl)methanol cation and the piperidin-4-yl cation.

Potential Pharmacological Profile

The structural features of (1-methyl-1H-imidazol-2-yl)(piperidin-4-yl)methanol suggest potential interactions with several classes of receptors, particularly those involved in neurotransmission.

Figure 2: Potential pharmacological targets for (1-methyl-1H-imidazol-2-yl)(piperidin-4-yl)methanol.

-

Histamine Receptors: The imidazole ring is a key component of histamine. Therefore, this compound could exhibit affinity for histamine receptors, particularly the H3 receptor, which is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters.[1][2] Many H3 receptor antagonists incorporate an imidazole ring and a piperidine scaffold.[3][4]

-

Dopamine Receptors: The piperidine moiety is a common feature in many dopamine receptor ligands. It is possible that this compound could modulate the activity of dopamine receptors, such as the D2 receptor, which is a primary target for antipsychotic medications.[5][6][7][8]

-

Serotonin Receptors: The combination of an aromatic heterocycle and a piperidine ring is also found in ligands for various serotonin (5-HT) receptors. This compound could potentially interact with 5-HT receptor subtypes, which are implicated in a wide range of physiological and pathological processes, including mood, anxiety, and cognition.[9][10]

Further pharmacological screening is necessary to elucidate the specific biological activities and potential therapeutic applications of this molecule.

Analytical Methods

The analysis and quantification of (1-methyl-1H-imidazol-2-yl)(piperidin-4-yl)methanol in various matrices would typically involve chromatographic techniques coupled with mass spectrometry.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column would be a suitable method for the separation and quantification of this compound. A mobile phase consisting of a mixture of acetonitrile or methanol and water with an acidic modifier (e.g., formic acid or trifluoroacetic acid) would likely provide good peak shape and resolution.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): For high sensitivity and selectivity, especially in complex biological matrices, LC coupled with tandem mass spectrometry (LC-MS/MS) would be the method of choice. This technique would allow for the development of a robust and sensitive bioanalytical method for pharmacokinetic and metabolism studies.

Conclusion

(1-methyl-1H-imidazol-2-yl)(piperidin-4-yl)methanol is a structurally intriguing molecule with the potential for diverse pharmacological activities. This technical guide has provided a comprehensive overview of its chemical properties, including a plausible synthetic route, predicted physicochemical and spectroscopic characteristics, and a discussion of its potential as a modulator of key neurotransmitter receptors. The information presented herein is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development, providing a solid foundation for future studies aimed at unlocking the full therapeutic potential of this and related compounds.

References

- Vaccaro, W. D., Sher, R., Berlin, M., et al. (2006). Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. Bioorganic & Medicinal Chemistry Letters, 16(2), 395-399.

- Lim, H. D., Adami, M., Guaita, E., et al. (2009). Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430. British Journal of Pharmacology, 157(1), 45-53.

- Imidazoles as Serotonin Receptor Modulators for Treatment of Depression: Structural Insights and Structure–Activity Relationship Studies. (2023). PubMed Central.

- Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (n.d.). ACS Chemical Neuroscience.

- Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. (2006).

- BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride], a nonimidazole inverse agonist/antagonist at the human histamine H3 receptor: Preclinical pharmacology. (2007). PubMed.

- Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. (n.d.). PMC.

- Design and synthesis of novel arylpiperazine derivatives containing the imidazole core targeting 5-HT(2A) receptor and 5-HT transporter. (2011). PubMed.

- Dopamine D2 Receptor Modul

- 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. (n.d.). MDPI.

- Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. (2021).

- Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. (n.d.). PMC.

- Determination of key receptor-ligand interactions of dopaminergic arylpiperazines and the dopamine D2 receptor homology model. (n.d.). PubMed.

- Molecular docking and prediction of ADME/drug-likeness properties of potentially active antidiabetic compounds isolated from aqueous-methanol extracts of Gymnema sylvestre and Combretum micranthum. (n.d.). PubMed Central.

- Allosteric Modulators of Dopamine D2 Receptors for Fine-Tuning of Dopaminergic Neurotransmission in CNS Diseases: Overview, Pharmacology, Structural Aspects and Synthesis. (n.d.). MDPI.

- Towards the development of 5-HT₇ ligands combining serotonin-like and arylpiperazine moieties. (2014). PubMed.

- Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. (n.d.). PubMed Central.

- Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. (n.d.). Arkivoc.

- (1-METHYL-1H-IMIDAZOL-5-YL)METHANOL synthesis. (n.d.). chemicalbook.

- (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. (2023). MDPI.

- Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. (n.d.). MDPI.

- (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. (2023). NIH.

- Synthesis and pharmacological evaluation of novel 1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one derivatives as potential antimicrobial agents. (n.d.).

- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)

- Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. (n.d.).

- Buy 3-((1H-Imidazol-4-yl)methyl)piperidine (EVT-3416253). (n.d.). EvitaChem.

- Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. (n.d.).

- Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)

- (1-Methyl-1H-imidazol-2-yl)(piperidin-4-yl)methanol. (n.d.). CymitQuimica.

- 1 H -benzo[ d ]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new mu. (n.d.). Digital CSIC.

- 1-[(1H-Imidazol-2-yl)methyl]piperidine. (n.d.). PubChem.

- An experimental and in situ IR spectroscopic study of the lithiation-substitution of N-Boc-2-phenylpyrrolidine and -piperidine: controlling the formation of qu

- {1-[(1-methyl-1h-imidazol-2-yl)methyl]-3-piperidinyl}methanol. (n.d.). Sigma-Aldrich.

- Asymmetric Substitutions of 2‐Lithiated N‐Boc‐piperidine and N‐Boc‐azepine by Dynamic Resolution. (n.d.).

- 1H and 13C NMR spectral study of some 3,5-bis[(E)-thienylmethylene]piperidin-4-ones. (2011). PubMed.

- DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. (2022). NIH.

- 2-(4-methylpyridin-2-yl)-1H-benzimidazole derivatives. Part II, 1H nmr characterization. (n.d.).

-

One-pot synthesis, NMR, quantum chemical approach, molecular docking studies, drug-likeness and in-silico ADMET prediction of novel 1-(2,3-dihydrobenzo[b][1][3]dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole. (2022). PubMed Central.

- Solvent effects on the carbon-13 NMR parameters (δ carbon-13 chemical shifts and hydrogen-carbon-13 coupling constants) of 1-methylpyrazole and 1-methylimidazole. (n.d.).

- Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. (n.d.).

Sources

- 1. Replacement of imidazole by a piperidine moiety differentially affects the potency of histamine H3-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Determination of key receptor-ligand interactions of dopaminergic arylpiperazines and the dopamine D2 receptor homology model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Design and synthesis of novel arylpiperazine derivatives containing the imidazole core targeting 5-HT(2A) receptor and 5-HT transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Imidazoles as Serotonin Receptor Modulators for Treatment of Depression: Structural Insights and Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

The Spectroscopic Signature of (1-methyl-1H-imidazol-2-yl)(piperidin-4-yl)methanol: A Technical Guide for Drug Discovery Professionals

This guide provides an in-depth analysis of the expected spectroscopic data for the novel heterocyclic compound, (1-methyl-1H-imidazol-2-yl)(piperidin-4-yl)methanol. In the absence of direct empirical data in the public domain, this document serves as a predictive guide for researchers, synthesizing established principles of spectroscopic analysis and data from structurally analogous compounds. By dissecting the molecule into its constituent moieties—the 1-methyl-1H-imidazole, the piperidine ring, and the bridging methanol group—we can forecast its characteristic signature across nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). This predictive approach is an essential tool in modern drug discovery, enabling the verification of synthetic products and the elucidation of structure-activity relationships.

Molecular Structure and Analytical Workflow

The target molecule, (1-methyl-1H-imidazol-2-yl)(piperidin-4-yl)methanol, is a tertiary alcohol containing two distinct heterocyclic systems linked by a carbinol bridge. The 1-methyl-1H-imidazole ring provides a unique electronic environment, while the piperidine ring introduces conformational flexibility. Understanding the interplay between these components is critical for interpreting the spectroscopic data.

Caption: Molecular structure and analytical workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) signals, we can assign each atom its place in the molecular puzzle.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to be a composite of signals from the 1-methyl-imidazole ring, the piperidine ring, and the methine and hydroxyl protons of the linker. The chemical shifts are predicted based on data from analogous structures and the known electronic effects of the functional groups.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Rationale & Notes |

| Imidazole H-4/H-5 | ~6.8 - 7.2 | d, d | The two imidazole ring protons will appear as doublets, influenced by the adjacent nitrogen atoms. Their exact shifts can vary. |

| Imidazole N-CH₃ | ~3.7 | s | The N-methyl group will be a distinct singlet, shifted downfield due to the electron-withdrawing nature of the imidazole ring. |

| Methine CH-OH | ~4.5 - 5.0 | d | This proton, attached to the same carbon as the hydroxyl and the imidazole ring, will be a doublet, coupled to the adjacent piperidine proton. Its chemical shift is significantly downfield due to the adjacent electronegative oxygen and the aromatic ring. |

| Piperidine H-4 | ~1.5 - 2.0 | m | The proton at the 4-position of the piperidine ring will be a complex multiplet due to coupling with the adjacent methylene protons and the methine proton. |

| Piperidine H-2ax, H-6ax | ~2.9 - 3.2 | m | The axial protons adjacent to the nitrogen are typically deshielded compared to their equatorial counterparts. |

| Piperidine H-2eq, H-6eq | ~2.5 - 2.8 | m | The equatorial protons adjacent to the nitrogen. |

| Piperidine H-3ax, H-5ax | ~1.7 - 1.9 | m | Axial methylene protons. |

| Piperidine H-3eq, H-5eq | ~1.4 - 1.6 | m | Equatorial methylene protons. |

| Hydroxyl OH | Variable | br s | The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature and will likely appear as a broad singlet that can be exchanged with D₂O. |

| Piperidine NH | Variable | br s | Similar to the hydroxyl proton, the piperidine NH proton signal is variable and will exchange with D₂O. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule. The predicted shifts are based on known values for substituted imidazoles and piperidines.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale & Notes |

| Imidazole C-2 | ~145 - 150 | The carbon atom of the imidazole ring bonded to the methanol bridge will be the most downfield of the ring carbons. |

| Imidazole C-4/C-5 | ~120 - 130 | The other two imidazole ring carbons will have shifts typical for this heterocyclic system. |

| Methine C H-OH | ~70 - 75 | The carbinol carbon is shifted significantly downfield by the attached hydroxyl group and the imidazole ring. |

| Piperidine C-2, C-6 | ~45 - 50 | The carbons adjacent to the piperidine nitrogen. |

| Piperidine C-4 | ~40 - 45 | The piperidine carbon at the point of substitution. |

| Piperidine C-3, C-5 | ~25 - 30 | The remaining piperidine methylene carbons. |

| Imidazole N-C H₃ | ~30 - 35 | The N-methyl carbon of the imidazole ring. |

Experimental Protocol for NMR Spectroscopy

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent can affect the chemical shifts of labile protons (OH, NH).

-

Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer. Ensure the instrument is properly shimmed to obtain optimal resolution.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.

-

2D NMR (Optional but Recommended): Perform COSY (Correlation Spectroscopy) to establish H-H coupling networks and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded H-C pairs, which will be invaluable for unambiguous signal assignment.

-

D₂O Exchange: To confirm the identity of the OH and NH protons, add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H NMR spectrum. The signals corresponding to the exchangeable protons will disappear or significantly diminish.

Caption: NMR experimental and data analysis workflow.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a "fingerprint" of the functional groups present.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Notes |

| 3400 - 3200 | O-H stretch (alcohol) | Broad, Strong | The broadness is due to hydrogen bonding. |

| 3350 - 3250 | N-H stretch (piperidine) | Medium | May overlap with the O-H stretch. |

| 3150 - 3100 | C-H stretch (imidazole ring) | Medium | Characteristic of aromatic/heteroaromatic C-H bonds. |

| 2950 - 2850 | C-H stretch (aliphatic) | Strong | From the piperidine ring and N-methyl group. |

| 1650 - 1500 | C=N and C=C stretch (imidazole ring) | Medium-Strong | Aromatic ring stretching vibrations. |

| 1470 - 1430 | C-H bend (aliphatic) | Medium | Methylene scissoring from the piperidine ring. |

| 1100 - 1000 | C-O stretch (secondary alcohol) | Strong | A strong band characteristic of the alcohol C-O bond. |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) if it is an oil, or as a KBr pellet if it is a solid. Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy can be used for neat samples with minimal preparation.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Background Subtraction: A background spectrum of the empty sample holder (or pure KBr) must be acquired and subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) and other background absorptions.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique well-suited for this polar molecule, as it is likely to produce a prominent protonated molecule [M+H]⁺.

Predicted Mass Spectrum (ESI-MS)

-

Molecular Formula: C₁₀H₁₇N₃O

-

Exact Mass: 195.1372

-

Predicted [M+H]⁺: m/z 196.1445

Predicted Fragmentation Pathways

Tandem MS (MS/MS) of the [M+H]⁺ ion (m/z 196) would likely reveal fragmentation patterns characteristic of the imidazole and piperidine moieties.

Caption: Predicted major fragmentation pathways in ESI-MS/MS.

-

Loss of Water: A neutral loss of 18 Da (H₂O) from the protonated molecule is a very common fragmentation for alcohols, leading to a fragment at m/z 178.

-

Cleavage of the C-C Bridge: The bond between the carbinol carbon and the piperidine ring can cleave, leading to fragments corresponding to the protonated 1-methyl-2-hydroxymethylimidazole or the piperidine cation.

-

Piperidine Ring Fragmentation: The piperidine ring can undergo α-cleavage adjacent to the nitrogen, leading to the formation of a stable iminium ion. This can result in a series of fragment ions depending on the specific bond cleavages.

-

Imidazole Ring Fragmentation: The imidazole ring is relatively stable, but can lose small neutral molecules like HCN.

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile, with 0.1% formic acid to promote protonation.

-

Infusion and Ionization: Infuse the sample solution directly into the ESI source of the mass spectrometer.

-

MS Scan: Acquire a full scan mass spectrum in positive ion mode to identify the [M+H]⁺ ion.

-

MS/MS Analysis: Select the [M+H]⁺ ion (m/z 196) as the precursor ion and perform a product ion scan to obtain the fragmentation pattern. Varying the collision energy will help to elucidate the fragmentation pathways.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic characterization of (1-methyl-1H-imidazol-2-yl)(piperidin-4-yl)methanol. By leveraging established principles and data from analogous structures, we have outlined the expected ¹H NMR, ¹³C NMR, IR, and MS data. The detailed experimental protocols serve as a self-validating system for researchers to confirm their synthetic outcomes. The successful synthesis and characterization of this and similar novel compounds are pivotal for the advancement of drug discovery programs, and a thorough understanding of their spectroscopic properties is the foundational first step.

References

-

Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectrum of imidazole derivatives a-2a, b-2b, and c-2c. Retrieved from [Link]

-

PubMed. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Retrieved from [Link]

-

Massey University. (1967). THE MASS SPECTRA OF IMIDAZOLE AND 1-METHYLIMIDAZOLE. Retrieved from [Link]

-

AIP Publishing. (n.d.). Far‐Infrared Spectra and Hydrogen‐Bond Frequencies of Imidazole. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. Retrieved from [Link]

-

SciELO. (n.d.). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. Retrieved from [Link]

-

CDC Stacks. (n.d.). Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic properties. Retrieved from [Link]

-

PubMed. (2006). Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. Retrieved from [Link]

-

ResearchGate. (n.d.). List of the proton chemical shifts (ppm) of the N-H piperidine, and the DTC derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of: (a) Imidazole; (b) PTA; (c) AlIITM-41; (d).... Retrieved from [Link]

-

Journal of Chinese Mass Spectrometry Society. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Information. Retrieved from [Link]

-

ResearchGate. (n.d.). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. Retrieved from [Link]

-

PubMed Central. (2024). Electronic Fingerprint of the Protonated Imidazole Dimer Probed by X-ray Absorption Spectroscopy. Retrieved from [Link]

-

PubMed Central. (2020). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. Retrieved from [Link]

-

SpectraBase. (n.d.). Piperidine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

ACS Publications. (n.d.). High Resolution Mass Spectrum of Piperidine. Retrieved from [Link]

-

ACS Publications. (n.d.). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Retrieved from [Link]

-

ResearchGate. (n.d.). Calculated and experimental 13 C chemical shifts of the imidazole and substituent parts. Retrieved from [Link]

-

ResearchGate. (n.d.). The mass spectra of imidazole and 1-methylimidazole. Retrieved from [Link]

-

SpectraBase. (n.d.). Piperidine, 2,2,6,6-tetramethyl- - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

NIST WebBook. (n.d.). Piperidine. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR Spectra of Platinum(II) Complexes Containing Piperidine and Another Amine. Retrieved from [Link]

- Semantic Scholar. (1997). *13C

An In-Depth Technical Guide to (1-methyl-1H-imidazol-2-yl)(piperidin-4-yl)methanol (CAS No. 912761-33-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive scientific overview of (1-methyl-1H-imidazol-2-yl)(piperidin-4-yl)methanol, a heterocyclic compound of interest in medicinal chemistry. While specific literature on this exact molecule is sparse, this document synthesizes established chemical principles and data from structurally related compounds to present a robust guide for researchers. The confirmed Chemical Abstracts Service (CAS) number for this compound is 912761-33-2 . This guide will detail a plausible synthetic pathway, methods for structural characterization, and a discussion of its potential pharmacological significance based on the known bioactivities of its core chemical moieties.

Introduction

(1-methyl-1H-imidazol-2-yl)(piperidin-4-yl)methanol is a molecule that incorporates two key pharmacophores: a 1-methyl-1H-imidazole ring and a piperidin-4-yl-methanol group. Imidazole derivatives are known to possess a wide range of biological activities, including antimicrobial and anti-inflammatory properties[1]. The piperidine motif is a prevalent structural feature in many pharmaceuticals, contributing to desirable pharmacokinetic properties and acting as a scaffold for interacting with various biological targets[2]. The combination of these two moieties in a single molecule suggests a potential for novel pharmacological activities, making it a person of interest for drug discovery and development.

Synthesis and Mechanism

Proposed Synthetic Pathway

The synthesis can be conceptualized in three main stages:

-

Preparation of the Grignard Reagent: 4-chloropiperidine is first protected with a suitable protecting group, such as tert-butyloxycarbonyl (Boc), to prevent side reactions involving the piperidine nitrogen. The resulting N-Boc-4-chloropiperidine is then converted to its Grignard reagent by reacting with magnesium turnings.

-

Grignard Reaction: The prepared Grignard reagent is then reacted with 1-methyl-1H-imidazole-2-carbaldehyde in an anhydrous ethereal solvent. The nucleophilic carbon of the Grignard reagent will attack the electrophilic carbonyl carbon of the aldehyde, forming a magnesium alkoxide intermediate.

-

Deprotection and Workup: The reaction is quenched with an aqueous acid solution, which protonates the alkoxide to yield the desired alcohol and removes the Boc protecting group. The final product is then isolated and purified.

Experimental Protocol

Materials:

-

N-Boc-4-chloropiperidine

-

Magnesium turnings

-

Iodine (catalyst)

-

Anhydrous tetrahydrofuran (THF)

-

1-methyl-1H-imidazole-2-carbaldehyde

-

Saturated aqueous ammonium chloride solution

-

Hydrochloric acid

-

Sodium bicarbonate

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Hexane

Step 1: Preparation of 4-(tert-butoxycarbonyl)piperidin-1-ylmagnesium chloride

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq) and a crystal of iodine.

-

Heat the flask gently under a stream of nitrogen to activate the magnesium.

-

Allow the flask to cool to room temperature and add anhydrous THF.

-

Dissolve N-Boc-4-chloropiperidine (1.0 eq) in anhydrous THF and add it to the dropping funnel.

-

Add a small portion of the N-Boc-4-chloropiperidine solution to the magnesium suspension to initiate the reaction (indicated by the disappearance of the iodine color and gentle refluxing).

-

Add the remaining N-Boc-4-chloropiperidine solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the reaction mixture for 1-2 hours to ensure complete formation of the Grignard reagent.

Step 2: Grignard Reaction

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Dissolve 1-methyl-1H-imidazole-2-carbaldehyde (1.1 eq) in anhydrous THF and add it to the dropping funnel.

-

Add the aldehyde solution dropwise to the stirred Grignard reagent at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

Step 3: Deprotection and Workup

-

Cool the reaction mixture to 0 °C and quench it by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.

-

Acidify the mixture with 2M hydrochloric acid to dissolve the magnesium salts and remove the Boc protecting group.

-

Stir the mixture vigorously for 1 hour.

-

Basify the aqueous layer with a saturated sodium bicarbonate solution until a pH of 8-9 is reached.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane to afford pure (1-methyl-1H-imidazol-2-yl)(piperidin-4-yl)methanol.

Visualization of the Synthetic Workflow

Caption: Proposed synthetic workflow for (1-methyl-1H-imidazol-2-yl)(piperidin-4-yl)methanol.

Structural Characterization

The identity and purity of the synthesized (1-methyl-1H-imidazol-2-yl)(piperidin-4-yl)methanol should be confirmed by a combination of spectroscopic techniques. Below are the expected analytical data based on its chemical structure.

Expected Analytical Data

| Technique | Expected Observations |

| ¹H NMR | Protons on the imidazole ring (~7.0-7.5 ppm), the methyl group on the imidazole nitrogen (~3.7 ppm), the carbinol proton (~4.5-5.0 ppm), and distinct signals for the axial and equatorial protons of the piperidine ring. The NH proton of the piperidine will likely appear as a broad singlet. |

| ¹³C NMR | Carbon signals corresponding to the imidazole ring, the methyl group, the carbinol carbon (~65-75 ppm), and the carbons of the piperidine ring. |

| Mass Spec. | The exact mass of the protonated molecule [M+H]⁺ should be observed, confirming the molecular formula C₁₀H₁₈N₃O⁺. |

| IR Spec. | A broad O-H stretching band (~3200-3400 cm⁻¹), N-H stretching (~3300 cm⁻¹), C-H stretching from aliphatic and aromatic groups (~2800-3100 cm⁻¹), and C=N and C=C stretching from the imidazole ring (~1500-1600 cm⁻¹).[3] |

Visualization of Key Structural Features for Spectral Interpretation

Caption: Key proton environments for ¹H NMR analysis.

Potential Pharmacological Significance

While no specific pharmacological studies have been published for (1-methyl-1H-imidazol-2-yl)(piperidin-4-yl)methanol, the structural motifs present suggest several potential areas of therapeutic interest. The following is a discussion of plausible, yet unproven, biological activities based on literature for analogous compounds.

Areas of Potential Biological Activity

| Potential Activity | Rationale Based on Structural Analogs |

| Analgesic | The piperidine ring is a core component of many opioid analgesics[4]. |

| Anti-inflammatory | Imidazole and piperidine derivatives have shown anti-inflammatory properties, potentially through the modulation of inflammatory signaling pathways[5]. |

| Antimicrobial | The imidazole nucleus is a well-known pharmacophore in many antifungal and antibacterial agents[1]. |

| Neuroprotective | Certain piperidine derivatives have been investigated for their potential in treating neurodegenerative diseases[6]. |

Hypothetical Mechanism of Action: Anti-inflammatory Pathway

One plausible, yet hypothetical, mechanism of anti-inflammatory action could involve the inhibition of the NF-κB signaling pathway. Many imidazole-containing compounds exert their anti-inflammatory effects by preventing the phosphorylation and subsequent degradation of IκBα, which in turn sequesters the NF-κB transcription factor in the cytoplasm, preventing the expression of pro-inflammatory genes.

Caption: Hypothetical anti-inflammatory mechanism via NF-κB pathway inhibition.

Conclusion

(1-methyl-1H-imidazol-2-yl)(piperidin-4-yl)methanol (CAS No. 912761-33-2) represents a promising scaffold for the development of new therapeutic agents. This technical guide has provided a plausible synthetic route, a framework for its characterization, and a discussion of its potential pharmacological applications based on established scientific literature for related compounds. It is our hope that this guide will serve as a valuable resource for researchers and scientists in the field of drug discovery and development, stimulating further investigation into the properties and potential applications of this intriguing molecule.

References

-

The Royal Society of Chemistry. (2017). c7dt02584j1.pdf. Retrieved from [Link]

-

Dembitsky, V. (2025, November 5). In silico EVALUATION OF THE PHARMACOKINETICS AND TOXICITY OF NOVEL PIPERIDINE DERIVATIVES. ResearchGate. Retrieved from [Link]

- Google Patents. (n.d.). EP0994857A1 - (1h-imidazol-4-yl)piperidine derivatives, preparation and application in therapy.

-

PubChem. (n.d.). 1-[(1H-Imidazol-2-yl)methyl]piperidine. Retrieved from [Link]

-

Longdom Publishing. (n.d.). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Retrieved from [Link]

-

Synthesis and Applications of 2‐Substituted Imidazole and Its Derivatives: A Review. (2019, August 5). Wiley Online Library. Retrieved from [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). PubMed Central. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure of diphenyl(piperidine-4-yl)methanol derivative. Retrieved from [Link]

-

Shabalin, D. A., & Camp, J. E. (2020, May 18). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Synthesis of 2-imidazolones and 2-iminoimidazoles. (n.d.). PubMed Central. Retrieved from [Link]

-

Srivastava, M., Yadav, D. S., Nayal, N., & Saxena, A. (n.d.). Synthesis of some substituted imidazole derivatives. TSI Journals. Retrieved from [Link]

-

Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

(4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. (2023, January 23). National Institutes of Health. Retrieved from [Link]

-

2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. (n.d.). MDPI. Retrieved from [Link]

-

Googleapis.com. (2020, May 7). SYNTHESIS OF LABELED IMIDAZO[1,2-A]PYRIMIDINES - European Patent Office - EP 3966215 B1. Retrieved from [Link]

-

Azoles. Part II. Synthesis of imidazole-2(and -5)-carbaldehydes and derivatives of imidazo[1,2-b]isoquinoline. (n.d.). RSC Publishing. Retrieved from [Link]

-

Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. (n.d.). PubMed Central. Retrieved from [Link]

- Google Patents. (n.d.). CN103086978A - 1-methylimidazole preparation method.

- Google Patents. (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.

-

Rapid Microwave-Assisted Solution Phase Synthesis of Substituted 2-Pyridone Libraries. (n.d.). Retrieved from [Link]

-

ResearchGate. (2025, August 4). (PDF) Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. Retrieved from [Link]

-

Oral Fluid Concentrations and Pharmacological Effects of Clephedrone and Methylone in Humans. (2025, December 21). PubMed. Retrieved from [Link]

-

FDA. (n.d.). S7A Safety Pharmacology Studies for Human Pharmaceuticals. Retrieved from [Link]

-

Renal Safety Pharmacology in Drug Discovery and Development. (n.d.). PubMed. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H NMR spectra of 2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine (down).... Retrieved from [Link]

-

A Review on Pharmaceutical and Bio-Allied Applications of Infrared Spectroscopy. (2025, February 26). Retrieved from [Link]

-

MDPI. (2023, January 23). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Retrieved from [Link]

-

ResearchGate. (2023, July 3). (PDF) An Extensive Review on Tier 2 Safety Pharmacology. Retrieved from [Link]

Sources

- 1. Buy (1-(Piperidin-4-YL)-1H-imidazol-5-YL)methanol (EVT-12763194) [evitachem.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benthamscience.com [benthamscience.com]

- 4. longdom.org [longdom.org]

- 5. researchgate.net [researchgate.net]

- 6. Buy 4-Piperidinemethanol | 6457-49-4 [smolecule.com]

An In-depth Technical Guide to the Biological Activity of Novel Imidazole-Piperidine Compounds

This guide provides a comprehensive technical overview of the burgeoning field of imidazole-piperidine compounds, a class of heterocyclic molecules demonstrating significant therapeutic potential. We will delve into their diverse biological activities, focusing on their anticancer, antimicrobial, and neuroprotective properties. This document is intended for researchers, scientists, and drug development professionals, offering not just a review of the existing literature, but also actionable, field-proven insights into the experimental methodologies and the causal relationships that underpin their biological effects.

The Imidazole-Piperidine Scaffold: A Privileged Structure in Medicinal Chemistry

The fusion of imidazole and piperidine rings creates a molecular scaffold with a unique combination of properties that make it highly attractive for drug discovery.[1][2][3][4] The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a common feature in many biologically active molecules and approved drugs.[1][2][5] Its ability to act as a hydrogen bond donor and acceptor, coupled with its capacity to coordinate with metal ions, allows for versatile interactions with biological targets.[1][2][5] The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, provides a flexible yet conformationally constrained structure that can be readily functionalized to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability.[3]

The combination of these two moieties in a single molecule allows for the exploration of a vast chemical space, leading to the development of compounds with a wide range of biological activities. The modular nature of their synthesis enables systematic structure-activity relationship (SAR) studies, facilitating the optimization of potency, selectivity, and pharmacokinetic profiles.

Anticancer Activity: Targeting the Hallmarks of Cancer

A significant body of research has focused on the anticancer potential of imidazole-piperidine derivatives. These compounds have been shown to exhibit cytotoxic effects against a variety of cancer cell lines, often with promising potency and selectivity.[5][6][7][8][9][10][11]

Mechanisms of Anticancer Action

The anticancer activity of imidazole-piperidine compounds is often attributed to their ability to interfere with key cellular processes that are dysregulated in cancer.

-

Kinase Inhibition: Many imidazole-piperidine derivatives have been designed as inhibitors of protein kinases, which are crucial regulators of cell growth, proliferation, and survival. For instance, quinoline-imidazole-piperidine hybrids have demonstrated potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), a key target in several cancers.[6]

-

Cell Cycle Arrest: Some compounds have been shown to induce cell cycle arrest, preventing cancer cells from progressing through the cell division cycle. For example, certain imidazole-1,2,4-oxadiazole-piperazine hybrids have been found to cause G2/M phase arrest in cancer cells.[8]

-

Induction of Apoptosis: The programmed cell death pathway, or apoptosis, is often evaded by cancer cells. Several imidazole-piperidine compounds have been shown to induce apoptosis, leading to the elimination of malignant cells.[12]

Quantitative Assessment of Anticancer Activity

The cytotoxic effects of novel imidazole-piperidine compounds are typically evaluated using in vitro cell viability assays. The half-maximal inhibitory concentration (IC₅₀) is a key parameter used to quantify the potency of a compound. The following table summarizes the IC₅₀ values of selected imidazole-piperidine derivatives against various cancer cell lines.

| Compound Type | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Quinoline-imidazole-piperidine hybrid | K-562 (Leukemia) | 5.66 ± 2.06 | [6] |

| Sulfonamide-imidazole hybrid piperazine | MCF-7 (Breast) | Comparable to Etoposide | [7] |

| Imidazole-1,2,4-oxadiazole-piperazine hybrid | MDA-MB-231 (Breast) | 7.51 ± 1.1 | [8] |

| Imidazole-1,2,4-oxadiazole-piperazine hybrid | MIA PaCa-2 (Pancreatic) | 33.67 ± 1.4 | [8] |

| Imidazole-1,2,4-oxadiazole-piperazine hybrid | DU-145 (Prostate) | G2/M arrest observed | [8] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the imidazole-piperidine compounds in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The MTT is reduced by metabolically active cells to form a purple formazan product.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the formazan solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using a suitable software.

Visualizing Anticancer Mechanisms

The following diagram illustrates a simplified workflow for the initial screening of anticancer activity of novel imidazole-piperidine compounds.

Caption: Workflow for anticancer evaluation of imidazole-piperidine compounds.

Antimicrobial Activity: Combating Infectious Diseases

The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Imidazole-piperidine compounds have shown promise in this area, exhibiting activity against a range of bacteria and fungi.[13][14][15][16][17][18][19][20][21]

Spectrum of Antimicrobial Activity

Imidazole-piperidine derivatives have been evaluated against both Gram-positive and Gram-negative bacteria, as well as various fungal species. The antibacterial activity is often assessed by measuring the zone of inhibition in an agar diffusion assay or by determining the minimum inhibitory concentration (MIC).[14][15]

Experimental Protocol: Agar Disc Diffusion Method

This method is a widely used qualitative technique to assess the antimicrobial activity of a compound.

Step-by-Step Methodology:

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., a 0.5 McFarland standard).

-

Agar Plate Inoculation: Evenly spread the microbial inoculum onto the surface of an appropriate agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) using a sterile swab.

-

Disc Application: Impregnate sterile paper discs with a known concentration of the imidazole-piperidine compound. Place the discs onto the inoculated agar surface. Include a negative control (disc with solvent) and a positive control (disc with a standard antibiotic).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).

-

Measurement of Inhibition Zone: Measure the diameter of the clear zone around each disc where microbial growth is inhibited. The size of the zone is indicative of the antimicrobial activity.

Visualizing the Antimicrobial Screening Process

The following diagram outlines the key steps in the screening of imidazole-piperidine compounds for antimicrobial activity.

Caption: Workflow for antimicrobial activity screening.

Neuroprotective Effects: A Potential Avenue for Alzheimer's Disease Therapy

Neurodegenerative disorders, particularly Alzheimer's disease (AD), represent a significant unmet medical need. The cholinergic hypothesis of AD suggests that a decline in the levels of the neurotransmitter acetylcholine (ACh) contributes to cognitive deficits.[22] Therefore, inhibiting the enzymes that break down ACh, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), is a key therapeutic strategy.[22] Several imidazole-piperidine derivatives have been identified as potent cholinesterase inhibitors.[23][24][25][26]

Cholinesterase Inhibition

The inhibitory activity of imidazole-piperidine compounds against AChE and BuChE is typically evaluated using Ellman's method, a colorimetric assay.[23] Some compounds have shown inhibitory potencies comparable or even superior to the standard drug donepezil.[23]

Quantitative Assessment of Cholinesterase Inhibition

The following table presents the IC₅₀ values of selected imidazole-piperidine derivatives against AChE and BuChE.

| Compound Type | Enzyme | IC₅₀ | Reference |

| N-(2-(piperidine-1-yl)ethyl)benzamide derivative | AChE | 13 ± 2.1 nM | [23] |

| Benzimidazole-based pyrrole/piperidine hybrid | AChE | 19.44 ± 0.60 µM | [24] |

| Benzimidazole-based pyrrole/piperidine hybrid | BuChE | 21.57 ± 0.61 µM | [24] |

Experimental Protocol: Ellman's Method for Cholinesterase Inhibition

Step-by-Step Methodology:

-

Reagent Preparation: Prepare solutions of the test compound, AChE or BuChE enzyme, acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as the substrate, and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

Enzyme-Inhibitor Incubation: Pre-incubate the enzyme with various concentrations of the imidazole-piperidine compound for a specific period (e.g., 15 minutes) at a controlled temperature.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (ATCI or BTCI) and DTNB. The enzyme hydrolyzes the substrate to thiocholine, which then reacts with DTNB to produce a yellow-colored 5-thio-2-nitrobenzoate anion.

-

Kinetic Measurement: Monitor the increase in absorbance at 412 nm over time using a microplate reader.

-

Data Analysis: Calculate the rate of reaction for each compound concentration. Determine the percentage of inhibition relative to the control (enzyme without inhibitor). Plot the percentage of inhibition against the compound concentration to calculate the IC₅₀ value.

Visualizing the Cholinergic Hypothesis and Therapeutic Intervention

The following diagram illustrates the role of cholinesterases in the synaptic cleft and how their inhibition by imidazole-piperidine compounds can potentially alleviate symptoms of Alzheimer's disease.

Caption: Inhibition of cholinesterases by imidazole-piperidine compounds.

Conclusion and Future Perspectives

Novel imidazole-piperidine compounds represent a versatile and promising scaffold in medicinal chemistry. The research highlighted in this guide demonstrates their significant potential as anticancer, antimicrobial, and neuroprotective agents. The modularity of their synthesis allows for extensive chemical modifications to fine-tune their biological activity and pharmacokinetic properties.

Future research in this area should focus on:

-

Lead Optimization: Systematic SAR studies to improve the potency, selectivity, and safety profiles of lead compounds.

-

Mechanism of Action Studies: Deeper investigation into the molecular targets and signaling pathways modulated by these compounds.

-

In Vivo Efficacy and Safety: Evaluation of promising candidates in relevant animal models to assess their therapeutic potential and toxicity.

-

Development of Drug Delivery Systems: Formulation strategies to enhance the bioavailability and target-specific delivery of these compounds.

The continued exploration of the chemical space around the imidazole-piperidine scaffold is expected to yield novel therapeutic agents with improved efficacy and safety for a wide range of diseases.

References

- Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity.MDPI.

- Antifungal, antibacterial, antiviral and cytotoxic activity of novel thio- and seleno-azoles.Pharmacological Research.

- An Analysis upon Some Novel Heterocyclic Compounds with Antimicrobial Activity.

- Synthesis and Anticancer Evaluation of Novel Sulfonamide–Imidazole Hybrid Piperazines: In Vitro and In Silico Studies.

- Imidazole-1,2,4-oxadiazole-piperazine hybrids as potent anticancer agents: Synthesis, biological evalu

- Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents.PubMed Central.

- SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF NOVEL HETEROCYCLIC COMPOUNDS.TSI Journals.

- Synthesis and antimicrobial activity of imidazole and pyridine appended cholestane-based conjug

- Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents.

- Synthesis and Biological Evaluation of Novel Imidazole Deriv

- Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems.RSC Publishing.

- Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents.

- Imidazole-1,2,4-oxadiazole-piperazine hybrids as potent anticancer agents: Synthesis, biological evaluation and molecular docking.